(2Z)-N-(4-fluorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
N~6~-(4-FLUOROPHENYL)-3-(4-METHOXYBENZYL)-2-[(4-METHOXYBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazine ring, fluorophenyl, and methoxybenzyl groups
Preparation Methods
The synthesis of N6-(4-FLUOROPHENYL)-3-(4-METHOXYBENZYL)-2-[(4-METHOXYBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves multiple steps. One common method includes the reaction of 4-fluorophenyl isothiocyanate with 4-methoxybenzylamine to form an intermediate, which is then cyclized with a suitable reagent to form the thiazine ring. The final product is obtained after purification and characterization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Scientific Research Applications
N~6~-(4-FLUOROPHENYL)-3-(4-METHOXYBENZYL)-2-[(4-METHOXYBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds include:
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the thiazine ring and methoxybenzyl groups.
4-Methoxybenzyl chloride: Contains the methoxybenzyl group but lacks the thiazine ring and fluorophenyl group.
N-(4-Methoxybenzyl) 4-Fluorobenzamide: Contains both the methoxybenzyl and fluorophenyl groups but lacks the thiazine ring. The uniqueness of N6-(4-FLUOROPHENYL)-3-(4-METHOXYBENZYL)-2-[(4-METHOXYBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE lies in its combination of these functional groups and the thiazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24FN3O4S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylimino]-4-oxo-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C27H24FN3O4S/c1-34-22-11-3-18(4-12-22)16-29-27-31(17-19-5-13-23(35-2)14-6-19)25(32)15-24(36-27)26(33)30-21-9-7-20(28)8-10-21/h3-15H,16-17H2,1-2H3,(H,30,33) |
InChI Key |
DZCONXMVGUGNDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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